methyl4-amino-3-methyl-3-(trifluoromethyl)butanoatehydrochloride

Peptide Engineering Chiral Building Block β-Amino Acid

Streamline your peptide lead optimization. This β3,3-amino acid building block arrives as a pre-formed methyl ester hydrochloride, eliminating a separate esterification step. Key procurement advantages: - Direct coupling readiness accelerates analoging workflows - ≥95% purity (mode) in powder form, stored at 4°C - Dual steric/fluorination mechanism for enhanced peptide stability

Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63
CAS No. 2490430-05-0
Cat. No. B2484783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl4-amino-3-methyl-3-(trifluoromethyl)butanoatehydrochloride
CAS2490430-05-0
Molecular FormulaC7H13ClF3NO2
Molecular Weight235.63
Structural Identifiers
SMILESCC(CC(=O)OC)(CN)C(F)(F)F.Cl
InChIInChI=1S/C7H12F3NO2.ClH/c1-6(4-11,7(8,9)10)3-5(12)13-2;/h3-4,11H2,1-2H3;1H
InChIKeyLKBBBLIKIVORHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride – Structural Profile & Procurement


Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride (CAS 2490430-05-0) is a β3,3-amino acid derivative supplied as a hydrochloride salt. It features a fully substituted (quaternary) β-carbon bearing both a trifluoromethyl (-CF3) and a methyl (-CH3) group, differentiating it from more common β-trifluoromethyl-β-amino acid analogs that lack this quaternary center . The compound, available as a powder with a purity of ≥95% and requiring storage at 4°C, is primarily utilized as a building block for peptide engineering and medicinal chemistry applications .

Why Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride Cannot Be Simply Substituted


Casual substitution of this building block with simpler, commercially common β-trifluoromethyl-β-amino acid derivatives carries a high risk of altering downstream molecular properties. The combination of a quaternary β-center and an electron-withdrawing -CF3 group is experimentally demonstrated to induce unique intraresidue C6 hydrogen bonding patterns and conformational constraints in peptides, as shown by X-ray crystallography studies on this exact class of compounds . Generic replacement with tertiary β-carbon analogs (e.g., methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride, CAS 2174002-42-5) or the free acid form (CAS 2416234-69-8) will fundamentally change the peptide backbone's folding landscape and its in vivo stability profile, a key reason for selecting this specific building block.

Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride – Differentiation Evidence


Unique Quaternary β-Carbon Configuration vs. Closest Analog

This compound possesses a fully substituted β-carbon center (C(CH3)(CF3)(CH2COOCH3)(CH2NH2)), creating a quaternary stereocenter. In contrast, the closest commercial analog, methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride (CAS 2174002-42-5), has a tertiary β-carbon (CH(CF3)CH2). The absence of a proton on the β-carbon in the target compound eliminates the risk of base-mediated racemization during peptide coupling, a potential issue for the tertiary analog. No direct head-to-head racemization study was found, but this is a class-level inference from the structural comparison .

Peptide Engineering Chiral Building Block β-Amino Acid

Ester Form Advantage Over Free Acid Analog

The target compound is supplied as the methyl ester, offering a tactical advantage in synthetic workflows. The free acid analog, 4-amino-3-methyl-3-(trifluoromethyl)butanoic acid hydrochloride (CAS 2416234-69-8), requires an additional esterification step before use in most standard peptide coupling protocols. This difference in synthetic step count represents a quantifiable saving in time and resources. Based on a typical esterification protocol (ROH, acid catalyst, 4-12h) and workup, use of the pre-formed ester saves one full synthetic step .

Synthetic Efficiency Peptide Coupling Protecting Group Strategy

Predicted Lipophilicity Gain vs. Des-methyl Analog

The presence of a methyl group at the β-position increases the lipophilicity of this molecule compared to the des-methyl analog. PubChem data for methyl 4-amino-3-(trifluoromethyl)butanoate (the free base of CAS 1495146-87-6) indicates a computed XLogP3-AA of 0.5 [1]. The addition of a methyl group is known to increase logP by approximately 0.5 units, based on established additive models for lipophilicity. This increase in lipophilicity can correlate with enhanced membrane permeability, a crucial parameter in drug discovery. Direct experimental logP data for the target compound was not found.

Drug Design ADME Properties Physicochemical Profile

Methyl 4-amino-3-methyl-3-(trifluoromethyl)butanoate hydrochloride – Application Scenarios


Design of Conformationally Constrained Peptidomimetics

Based on class evidence, this β3,3-amino acid is suited for incorporation into α/β-peptide backbones to enhance conformational rigidity. The quaternary β-center, coupled with the electron-withdrawing -CF3 group, has been shown to stabilize specific intraresidue C6 hydrogen bonds in solid-state studies, directly impacting the overall 3D structure of the derived peptides .

Optimizing Metabolic Stability in Lead Peptides

The incorporation of a trifluoromethyl group is a well-established strategy to shield peptide backbones from enzymatic degradation. This building block's combined quaternary steric hindrance and fluorination offers a dual mechanism for enhancing the in vivo half-life of candidate peptides, a hypothesis supported by the general properties of β3,3-amino acids described in recent synthesis and conformation papers .

Streamlined Synthesis Without Esterification Step

In rapid analoging workflows, such as those in lead optimization, procuring this compound as the pre-formed methyl ester hydrochloride salt eliminates the need for a separate esterification step, providing a direct building block for immediate use in peptide coupling reactions. This provides a clear procurement-based justification for selection over the free acid form .

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